molecular formula C21H26N2O2 B5802732 N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

カタログ番号 B5802732
分子量: 338.4 g/mol
InChIキー: WIUZVHSQCTVLQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide, also known as CR845, is a non-opioid analgesic drug candidate that is currently being investigated for the management of acute and chronic pain. This compound is a kappa opioid receptor agonist that selectively activates the kappa opioid receptor without activating the mu or delta opioid receptors, which are associated with the unwanted side effects of traditional opioid analgesics.

作用機序

N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide exerts its analgesic effects by selectively activating the kappa opioid receptor, which is widely distributed in the central and peripheral nervous systems. Activation of the kappa opioid receptor results in the inhibition of pain signaling pathways, including the release of pro-inflammatory cytokines and the activation of nociceptive neurons.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have other biochemical and physiological effects. For example, N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has also been shown to have anti-pruritic effects by reducing the activity of itch-sensing neurons.

実験室実験の利点と制限

One of the main advantages of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide as a research tool is its selective activation of the kappa opioid receptor, which allows for the investigation of the specific role of this receptor in pain processing and other physiological processes. However, one limitation of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.

将来の方向性

There are several potential future directions for the investigation of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide. One area of interest is the potential use of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide in combination with other analgesic drugs to enhance their efficacy and reduce their side effects. Another area of interest is the investigation of the potential role of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide in the treatment of other conditions, such as pruritus, depression, and anxiety. Finally, the development of new formulations of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide with improved pharmacokinetic properties may further enhance its usefulness as a research tool and potential therapeutic agent.

合成法

The synthesis of N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide involves the reaction of 3-(cyclopropylcarbonyl)-1H-indole with N-cycloheptylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

科学的研究の応用

N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been extensively studied in preclinical and clinical trials for the management of pain. In preclinical studies, N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have potent analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and visceral pain. In clinical trials, N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide has been shown to be effective in reducing pain intensity in patients with acute postoperative pain and chronic pain conditions, such as osteoarthritis and chronic low back pain.

特性

IUPAC Name

N-cycloheptyl-2-[3-(cyclopropanecarbonyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-20(22-16-7-3-1-2-4-8-16)14-23-13-18(21(25)15-11-12-15)17-9-5-6-10-19(17)23/h5-6,9-10,13,15-16H,1-4,7-8,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUZVHSQCTVLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。